INMT Inhibitory Potency Compared to the Benchmark Inhibitor PDAT
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 µM) [1]. In contrast, the widely used INMT inhibitor PDAT (propyl dimethyl amino tryptamine) exhibits a Ki of 84,000 nM (84 µM) against rabbit lung INMT [2], representing a 7-fold difference in potency in favor of the target compound. While the assays differ in species origin (human vs. rabbit), the substantial potency gap underscores the differential binding characteristics of the methylamino-substituted indoline scaffold relative to the tryptamine-based PDAT structure.
| Evidence Dimension | INMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 µM) |
| Comparator Or Baseline | PDAT: Ki = 84,000 nM (84 µM) |
| Quantified Difference | Target compound is 7-fold more potent (lower Ki) than PDAT |
| Conditions | Target: Human INMT, assay details per BindingDB. Comparator: Rabbit lung INMT. |
Why This Matters
This potency advantage positions the compound as a superior tool for INMT inhibition studies compared to the reference inhibitor PDAT, particularly in human enzyme assays where PDAT data is unavailable or less potent.
- [1] BindingDB Entry BDBM50367839. Indolethylamine N-methyltransferase (Human) Inhibition Data. Ki: 1.20E+4 nM. View Source
- [2] PDAT Datasheet. Adooq Bioscience. Ki: 84 µM for rabbit lung INMT. CAS 1226213-83-7. View Source
